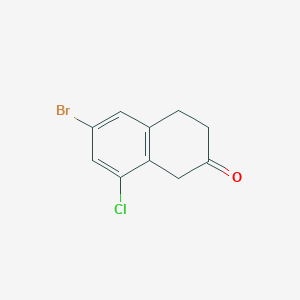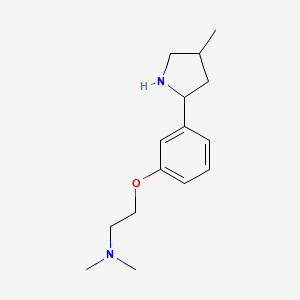
N,N-Dimethyl-2-(3-(4-methylpyrrolidin-2-yl)phenoxy)ethanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N-Dimethyl-2-(3-(4-methylpyrrolidin-2-yl)phenoxy)ethanamine: is an organic compound that belongs to the class of amines It is characterized by the presence of a dimethylamino group attached to an ethanamine backbone, which is further substituted with a phenoxy group containing a methylpyrrolidine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N,N-Dimethyl-2-(3-(4-methylpyrrolidin-2-yl)phenoxy)ethanamine typically involves the reaction of 2-(3-(4-methylpyrrolidin-2-yl)phenoxy)ethanamine with dimethylamine. The reaction is usually carried out under controlled conditions, such as in the presence of a base like sodium hydride or potassium carbonate, to facilitate the nucleophilic substitution reaction. The reaction is typically conducted in an organic solvent like dichloromethane or tetrahydrofuran at a temperature range of 0-25°C.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product. The process may also include purification steps such as recrystallization or chromatography to obtain the desired compound in high purity.
Chemical Reactions Analysis
Types of Reactions: N,N-Dimethyl-2-(3-(4-methylpyrrolidin-2-yl)phenoxy)ethanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to obtain reduced forms of the compound.
Substitution: The compound can participate in nucleophilic substitution reactions, where the dimethylamino group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide, acetic acid.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.
Substitution: Sodium hydride, potassium carbonate, dichloromethane, tetrahydrofuran.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction may produce amine derivatives with altered functional groups.
Scientific Research Applications
N,N-Dimethyl-2-(3-(4-methylpyrrolidin-2-yl)phenoxy)ethanamine has several scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in studies related to neurotransmitter analogs and receptor binding assays.
Industry: The compound can be utilized in the production of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of N,N-Dimethyl-2-(3-(4-methylpyrrolidin-2-yl)phenoxy)ethanamine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may act as an agonist or antagonist at certain receptor sites, modulating their activity and influencing physiological responses. The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
- N,N-Dimethyl-2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)ethanamine
- N,N-Dimethyl-2-(4-pyridinyl)ethanamine
- N,N-Dimethyl-N′-pyridin-2-ylmethyl-ethane-1,2-diamine
Comparison: N,N-Dimethyl-2-(3-(4-methylpyrrolidin-2-yl)phenoxy)ethanamine is unique due to the presence of the methylpyrrolidine moiety, which imparts distinct chemical and biological properties. Compared to other similar compounds, it may exhibit different binding affinities, reactivity, and pharmacological effects, making it a valuable compound for specific research and industrial applications.
Properties
Molecular Formula |
C15H24N2O |
|---|---|
Molecular Weight |
248.36 g/mol |
IUPAC Name |
N,N-dimethyl-2-[3-(4-methylpyrrolidin-2-yl)phenoxy]ethanamine |
InChI |
InChI=1S/C15H24N2O/c1-12-9-15(16-11-12)13-5-4-6-14(10-13)18-8-7-17(2)3/h4-6,10,12,15-16H,7-9,11H2,1-3H3 |
InChI Key |
CSDMOHBAUMDQQY-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(NC1)C2=CC(=CC=C2)OCCN(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


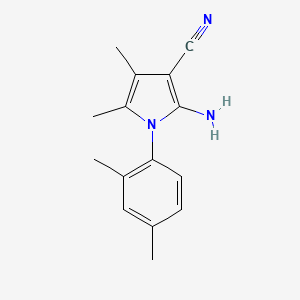
![[1,1'-Biphenyl]-2-yl(4-(dimethylamino)phenyl)(methyl)phosphine oxide](/img/structure/B12873303.png)

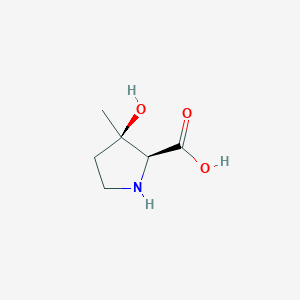

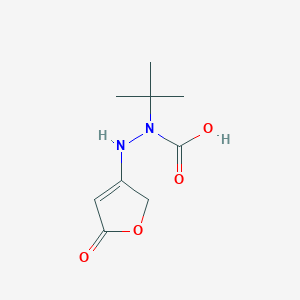
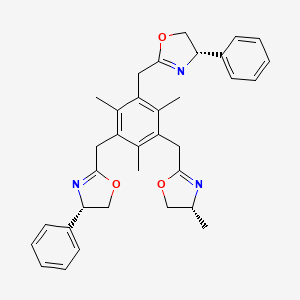

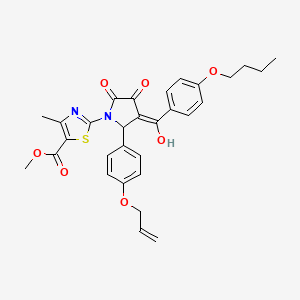
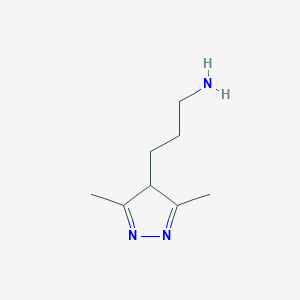

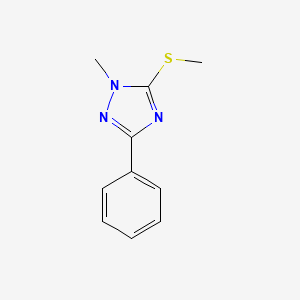
![2-Bromo-4-iodobenzo[d]oxazole](/img/structure/B12873351.png)
